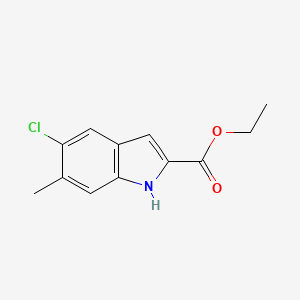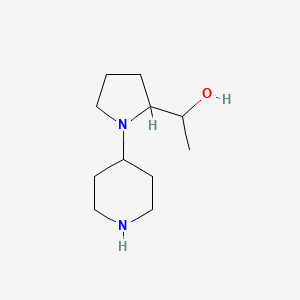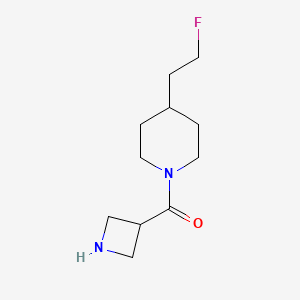![molecular formula C14H12N2O5 B1491864 Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098004-10-3](/img/structure/B1491864.png)
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
The benzo[d][1,3]dioxol-5-yl moiety is found in various compounds and is known to possess important pharmaceutical and biological applications . For example, it is present in a variety of compounds that possess antitumor , antimicrobial , COX-2 inhibitor , and anti-JH properties.
Synthesis Analysis
In one study, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit were synthesized . The compounds were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Chemical Reactions Analysis
In the synthesis of organoselenium compounds, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of interest in the synthesis of various heterocyclic compounds due to its unique structural features and reactivity. Research has shown its utility in the generation of imidazolone derivatives through simple one-pot synthesis methods, highlighting its versatility in organic synthesis (Bezenšek et al., 2012). Similarly, the compound has been used to create 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, demonstrating its applicability in the synthesis of complex molecules with potential biological activity (Dangi et al., 2010).
Antioxidant and Antimicrobial Activity
The compound has also been investigated for its potential in creating derivatives with antioxidant activity, as seen in the synthesis and evaluation of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives (George et al., 2010). In addition to antioxidant properties, some derivatives synthesized from this compound have shown antimicrobial activity, underscoring its importance in the development of new therapeutic agents (Sarvaiya et al., 2019).
Heterocyclic Compound Synthesis
Further demonstrating its versatility, this compound has been involved in the synthesis of a wide range of heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives, which are of interest due to their electronic properties and potential as electron acceptor materials (Mohamed et al., 1996). The compound's reactivity has also facilitated the creation of novel benzothieno[2,3-d]pyrimidines, showcasing its role in the development of new molecular frameworks with potential application in drug discovery and material science (El-Ahl et al., 2003).
Crystal Structure Analysis
The structural analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, through X-ray diffraction methods, has provided insights into the molecular configuration and intermolecular interactions that define the crystalline state of such compounds, contributing to a deeper understanding of their chemical behavior and potential for further modification (Marjani, 2013).
Future Directions
The wide spectrum of attractive utilization of compounds with the benzo[d][1,3]dioxol-5-yl moiety has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Mechanism of Action
Target of Action
Compounds with a similar benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that related compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties . Additionally, it may interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative activity, suggesting its potential as an anticancer agent . It influences cell function by inducing cell cycle arrest and promoting apoptosis, which are critical mechanisms in cancer treatment. Furthermore, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and modulation of cellular pathways. These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, further supporting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular pathways.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWYAABMDTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)








![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)


![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
